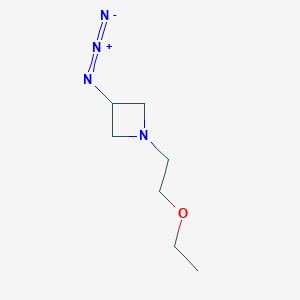

3-Azido-1-(2-ethoxyethyl)azetidine

Descripción general

Descripción

3-Azido-1-(2-ethoxyethyl)azetidine is a chemical compound used for pharmaceutical testing . It is one of the important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Molecular Structure Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Azetidines

Azetidines are four-membered nitrogen-containing heterocycles that are significant in medicinal chemistry due to their desirable pharmacokinetic effects . The strain-driven character of azetidines makes them reactive for various synthetic transformations. “3-Azido-1-(2-ethoxyethyl)azetidine” can be utilized in the synthesis of functionalized azetidines through reactions such as ring contraction, cycloaddition reactions, C–H activation, and coupling with Grignard reagents . These functionalized azetidines are valuable scaffolds in drug discovery and polymerization.

Peptidomimetic Chemistry

In peptidomimetic chemistry, azetidines serve as amino acid surrogates due to their structural similarity and potential to mimic peptide bonds. “3-Azido-1-(2-ethoxyethyl)azetidine” can be involved in the synthesis of polyamines through anionic and cationic ring-opening polymerization, leading to the creation of branched or linear structures with various degrees of control . This application is crucial for developing new materials with antibacterial, antimicrobial, and gene transfection properties.

Nucleic Acid Chemistry

The azido group in “3-Azido-1-(2-ethoxyethyl)azetidine” can be leveraged in nucleic acid chemistry for labeling and detection purposes. Azido groups are known to participate in click chemistry reactions, which are often used to attach various molecules to nucleic acids without interfering with their natural functions . This application is particularly useful in the development of diagnostic tools and therapeutic agents.

Catalytic Processes

“3-Azido-1-(2-ethoxyethyl)azetidine” can be a precursor in catalytic processes, particularly in light-mediated reactions. For instance, the aza Paternò–Büchi reaction, a [2+2] cycloaddition between imines and alkenes, can be facilitated by the azetidine structure to form functionalized azetidines under visible light conditions . This method represents a mild solution for the direct formation of azetidines from imine and alkene precursors.

Ring-Opening Reactions

The azetidine ring in “3-Azido-1-(2-ethoxyethyl)azetidine” can undergo ring-opening reactions to yield various functionalized compounds. These reactions can be triggered by nucleophilic attack or catalytic processes, leading to the formation of β-amino ketones and other valuable intermediates for further chemical synthesis .

Ring-Expansion Reactions

Ring-expansion reactions are critical for converting smaller rings into larger heterocyclic structures. “3-Azido-1-(2-ethoxyethyl)azetidine” can participate in ring expansions to form larger rings such as pyrrolidines or piperidines. These transformations often involve Lewis acids or other catalysts to facilitate the expansion process . The resulting larger heterocycles are important in the synthesis of bioactive molecules and pharmaceuticals.

Direcciones Futuras

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The introduction of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties .

Propiedades

IUPAC Name |

3-azido-1-(2-ethoxyethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-2-12-4-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOXMIBTUCAQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

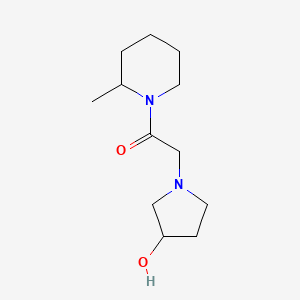

Product Name |

3-Azido-1-(2-ethoxyethyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

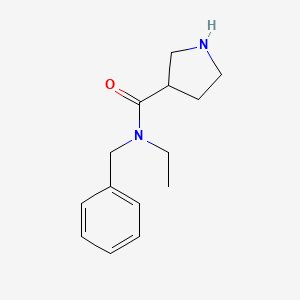

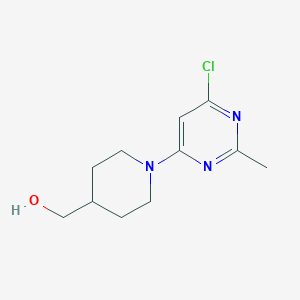

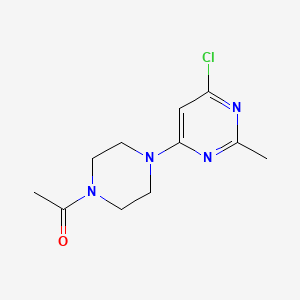

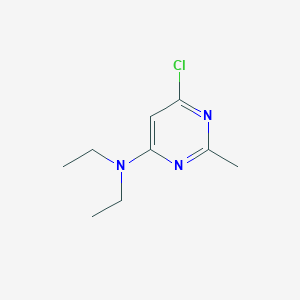

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1488916.png)

![2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1488918.png)

![2-[(4-Aminocyclohexyl)oxy]nicotinonitrile](/img/structure/B1488927.png)